molecular formula C5H9N3 B1355012 1,4-Dimethyl-1H-pyrazol-5-amine CAS No. 3524-49-0

1,4-Dimethyl-1H-pyrazol-5-amine

Cat. No. B1355012
CAS RN: 3524-49-0
M. Wt: 111.15 g/mol
InChI Key: AHTVCDZZGBELIK-UHFFFAOYSA-N
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Description

1,4-Dimethyl-1H-pyrazol-5-amine is a chemical compound with the molecular formula C5H9N3 . It is also known as 5-Amino-1,4-dimethylpyrazol .


Synthesis Analysis

5-Amino-pyrazoles have been identified as a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds . They have been used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities . The synthesis of pyrazole derivatives is an important area of organic chemistry .


Molecular Structure Analysis

The molecular weight of this compound is 111.15 . The InChI code for this compound is 1S/C5H9N3/c1-4-3-7-8(2)5(4)6/h3H,6H2,1-2H3 .


Chemical Reactions Analysis

Pyrazole derivatives, including this compound, have been used as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .


Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 134-136°C . It has a density of 1.174g/cm3 and a boiling point of 237.632°C at 760 mmHg .

Scientific Research Applications

Addition and Cycloaddition Reactions

  • Pyrazole derivatives, like 1,4-Dimethyl-1H-pyrazol-5-amine, are used in addition and cycloaddition reactions, which are fundamental in organic synthesis. For instance, they react with primary aromatic amines to yield corresponding adducts. These reactions are crucial for creating complex molecules in medicinal chemistry and material science (Aly, Younes, Atta, & Metwally, 1997).

Synthesis of Functionalized Pyrazolo[3,4-b]pyridines

  • Pyrazole compounds are used in the synthesis of N,3-dimethyl-5-nitro-1-aryl-1H-pyrazolo[3,4-b]pyridin-6-amines. This process involves the formation of new C–C and C–N bonds, which are significant for the creation of pharmaceuticals and advanced materials (Gunasekaran, Prasanna, & Perumal, 2014).

Molecular Structure Investigations

  • Research into the molecular structure of pyrazole derivatives is crucial for understanding their properties and potential applications. These investigations often involve advanced techniques like X-ray crystallography, DFT calculations, and Hirshfeld calculations (Shawish et al., 2021).

Synthesis of Coordinating Azoles

  • Pyrazole derivatives are used to create azoles with coordinating substituents. These compounds have applications in catalysis and material chemistry, where the ability to coordinate with metals is valuable (Lammers et al., 1995).

Multicomponent Synthesis of Pyrimidines

  • These compounds play a role in the synthesis of pyridine-pyrimidines and their derivatives. Their utility in this context highlights their versatility in organic synthesis, particularly in the pharmaceutical industry (Rahmani et al., 2018).

Self-Organization of Cu2+ Complexes

  • Research into the self-organization processes of Cu2+ complexes involving pyrazole azamacrocycles is pivotal in understanding their potential in coordination chemistry and material sciences. This research can lead to insights into the development of novel materials and catalysts (Lopera et al., 2020).

Pyrazolate Rhodium(I) Complexes

  • Pyrazole derivatives are used to synthesize water-soluble pyrazolate rhodium(I) complexes. These complexes have applications in homogeneous catalysis, an area critical for chemical manufacturing and environmental technologies (Esquius et al., 2000).

Corrosion Inhibition Studies

  • Bipyrazole derivatives, related to pyrazole compounds, have been studied for their potential as corrosion inhibitors. This application is significant in the field of material protection and longevity, especially in acidic environments (Wang et al., 2006).

Biological Activity Investigations

  • Some pyrazole derivatives demonstrate biological activities, such as local anesthetic, analgesic, and anti-inflammatory properties. These findings are important for the development of new therapeutic agents (Bruno et al., 1994).

Safety and Hazards

This compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .

Future Directions

Pyrazole derivatives, including 1,4-Dimethyl-1H-pyrazol-5-amine, have proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in various fields . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

Biochemical Analysis

Biochemical Properties

1,4-Dimethyl-1H-pyrazol-5-amine plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can modulate the activity of these enzymes, potentially enhancing their ability to neutralize reactive oxygen species. Additionally, this compound can bind to certain proteins, altering their conformation and affecting their biological activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in stress responses and apoptosis. For example, this compound can activate the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression and cellular metabolism. This activation can result in increased cell survival under stress conditions. Furthermore, it can modulate the expression of genes involved in antioxidant defense, thereby enhancing the cell’s ability to cope with oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific sites on enzymes and proteins, leading to either inhibition or activation of their activity. For instance, it has been found to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. This inhibition can result in altered phosphorylation states of downstream targets, ultimately affecting gene expression and cellular function. Additionally, this compound can induce changes in the expression of genes involved in metabolic pathways, further influencing cellular metabolism .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that its stability can be influenced by various factors, such as temperature and pH. Over time, this compound can undergo degradation, leading to a decrease in its biological activity. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and differentiation. These effects are particularly evident in in vitro studies, where prolonged exposure to this compound can result in significant changes in cellular behavior .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have beneficial effects, such as enhancing antioxidant defense and promoting cell survival. At high doses, it can exhibit toxic effects, including oxidative damage and apoptosis. Threshold effects have been noted, where a specific dosage range results in optimal biological activity, while deviations from this range can lead to adverse effects. These findings highlight the importance of dosage optimization in the use of this compound for therapeutic purposes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can influence the metabolic flux and levels of various metabolites. For instance, this compound can modulate the activity of enzymes involved in the detoxification of reactive oxygen species, thereby affecting the overall redox balance within the cell. Additionally, it can influence the levels of key metabolites involved in energy production and cellular respiration .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by transporters such as organic cation transporters. Once inside the cell, this compound can bind to various intracellular proteins, influencing its localization and accumulation. These interactions can affect its biological activity and the overall cellular response to this compound .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. It has been found to localize primarily in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes. Additionally, it can be targeted to specific organelles, such as mitochondria, through post-translational modifications. These modifications can include the addition of targeting signals that direct this compound to specific compartments within the cell. The subcellular localization of this compound is crucial for its biological activity and its ability to modulate cellular processes .

properties

IUPAC Name

2,4-dimethylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3/c1-4-3-7-8(2)5(4)6/h3H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHTVCDZZGBELIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80511402
Record name 1,4-Dimethyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80511402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3524-49-0
Record name 1,4-Dimethyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80511402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Dimethyl-1H-pyrazol-5-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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